molecular formula C9H21NO3 B3047471 Tris(3-hydroxypropyl)amine CAS No. 14002-34-7

Tris(3-hydroxypropyl)amine

Cat. No. B3047471
CAS RN: 14002-34-7
M. Wt: 191.27 g/mol
InChI Key: NHIRIMBKJDSLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand . It is widely used to promote Cu-catalyzed alkyne-azide cyclization (CuAAC), a typical bioorthogonal reaction with non-interference in living systems .


Synthesis Analysis

The synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine involves the use of a copper(I) THPTA complex which accelerates the CuAAC process . The reaction rate comparison in oligo synthesis shows that THPTA is applicable to not only the modification of hydrophilic polymers and the bioconjugation of peptides containing an azido group, but also the rapid labeling of metabolically-incorporated azido or alkyne tags on living cell surfaces .


Molecular Structure Analysis

The molecular formula of Tris(3-hydroxypropyltriazolylmethyl)amine is C18H30N10O3 . The molecular weight is 434.50 . The SMILES string is OCCCN1N=NC(CN(CC2=CN(CCCO)N=N2)CC3=CN(CCCO)N=N3)=C1 .


Chemical Reactions Analysis

Tris(3-hydroxypropyltriazolylmethyl)amine is used in Cu-catalyzed alkyne-azide cyclization (CuAAC) reactions . The copper(I) THPTA complex accelerates the CuAAC process .


Physical And Chemical Properties Analysis

Tris(3-hydroxypropyltriazolylmethyl)amine is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

Mechanism of Action

The mechanism of action of Tris(3-hydroxypropyltriazolylmethyl)amine involves the copper(I) THPTA complex which accelerates the CuAAC process .

Safety and Hazards

Tris(3-hydroxypropyltriazolylmethyl)amine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[bis(3-hydroxypropyl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h11-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIRIMBKJDSLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCCO)CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430762
Record name TRIS(3-HYDROXYPROPYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-hydroxypropyl)amine

CAS RN

14002-34-7
Record name Tripropanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRIS(3-HYDROXYPROPYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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